molecular formula C18H20ClN5O2S B11194228 N-butyl-2-{8-[(4-chlorobenzyl)sulfanyl]-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl}acetamide

N-butyl-2-{8-[(4-chlorobenzyl)sulfanyl]-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl}acetamide

Cat. No.: B11194228
M. Wt: 405.9 g/mol
InChI Key: GFRSRMCKTJGJTB-UHFFFAOYSA-N
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Description

N-BUTYL-2-(8-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-3-OXO-2H,3H-[1,2,4]TRIAZOLO[4,3-A]PYRAZIN-2-YL)ACETAMIDE is a complex organic compound characterized by its unique structure, which includes a triazolo-pyrazine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-BUTYL-2-(8-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-3-OXO-2H,3H-[1,2,4]TRIAZOLO[4,3-A]PYRAZIN-2-YL)ACETAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the triazolo-pyrazine core, followed by the introduction of the butyl and chlorophenylmethyl groups. Common reagents used in these reactions include various chlorinating agents, sulfur-containing compounds, and amides. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or ethanol.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency. The use of automated reactors and purification systems would be essential to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

N-BUTYL-2-(8-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-3-OXO-2H,3H-[1,2,4]TRIAZOLO[4,3-A]PYRAZIN-2-YL)ACETAMIDE undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to remove oxygen atoms or reduce double bonds.

    Substitution: This reaction allows for the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve specific temperatures, pH levels, and solvents to ensure the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile used.

Scientific Research Applications

N-BUTYL-2-(8-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-3-OXO-2H,3H-[1,2,4]TRIAZOLO[4,3-A]PYRAZIN-2-YL)ACETAMIDE has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: It is explored for its use in materials science, particularly in the development of new polymers and coatings.

Mechanism of Action

The mechanism of action of N-BUTYL-2-(8-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-3-OXO-2H,3H-[1,2,4]TRIAZOLO[4,3-A]PYRAZIN-2-YL)ACETAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes such as signal transduction, gene expression, or metabolic activity.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-butylphenyl)-2-(8-{[(4-chlorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl)acetamide
  • Pyrrole-containing analogs

Uniqueness

N-BUTYL-2-(8-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-3-OXO-2H,3H-[1,2,4]TRIAZOLO[4,3-A]PYRAZIN-2-YL)ACETAMIDE is unique due to its specific structural features, such as the triazolo-pyrazine core and the presence of both butyl and chlorophenylmethyl groups

Properties

Molecular Formula

C18H20ClN5O2S

Molecular Weight

405.9 g/mol

IUPAC Name

N-butyl-2-[8-[(4-chlorophenyl)methylsulfanyl]-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide

InChI

InChI=1S/C18H20ClN5O2S/c1-2-3-8-20-15(25)11-24-18(26)23-10-9-21-17(16(23)22-24)27-12-13-4-6-14(19)7-5-13/h4-7,9-10H,2-3,8,11-12H2,1H3,(H,20,25)

InChI Key

GFRSRMCKTJGJTB-UHFFFAOYSA-N

Canonical SMILES

CCCCNC(=O)CN1C(=O)N2C=CN=C(C2=N1)SCC3=CC=C(C=C3)Cl

Origin of Product

United States

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